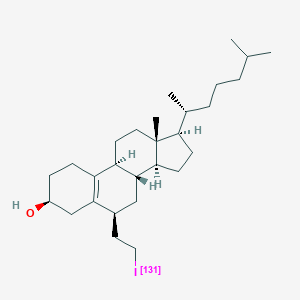
Sematilide
Descripción general
Descripción
Sematilida es un agente antiarrítmico de clase III utilizado para tratar las arritmias. Tiene una estructura química similar a la procainamida, con la principal diferencia en la colocación de una porción de sulfonamida mesilo en el nitrógeno de anilina . El compuesto es conocido por su capacidad para bloquear el canal de potasio rectificador interno (IK1), que juega un papel crucial en la electrofisiología cardíaca .
Aplicaciones Científicas De Investigación
Sematilida ha sido ampliamente estudiada por sus propiedades antiarrítmicas. Se utiliza en:
Electrofisiología cardíaca: Se sabe que la sematilida bloquea el canal de potasio rectificador interno (IK1), lo que la hace valiosa para estudiar los potenciales de acción cardíacos y las arritmias.
Farmacocinética y farmacodinámica: La investigación incluye ensayos cromatográficos líquidos de alta resolución para cuantificar la sematilida en el plasma y estudiar su farmacocinética.
Desarrollo de fármacos: Sematilida sirve como un compuesto de referencia en el desarrollo de nuevos agentes antiarrítmicos.
Mecanismo De Acción
Sematilida ejerce sus efectos bloqueando el canal de potasio rectificador interno (IK1). Esta acción prolonga la fase de repolarización del potencial de acción cardíaco, estabilizando así el ritmo cardíaco. El objetivo molecular es el canal de potasio, y la vía implica la inhibición del flujo de iones de potasio, que es fundamental para mantener el potencial de acción cardíaco .
Análisis Bioquímico
Biochemical Properties
Sematilide plays a role in biochemical reactions, particularly in the context of cardiac function. It is known to interact with various enzymes and proteins, including ion channels in the heart . The nature of these interactions primarily involves the blocking of potassium currents, which contributes to its antiarrhythmic properties .
Cellular Effects
This compound has significant effects on various types of cells, especially cardiac cells. It influences cell function by altering cell signaling pathways related to cardiac rhythm .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ion channels in the heart. It exerts its effects at the molecular level by blocking several potassium currents, including I Kr, I Ks, I to, I K1, I KACh, and I KNa . This action prolongs the repolarization phase of the cardiac action potential, which can help to prevent certain types of cardiac arrhythmias .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. High doses of this compound have been shown to induce Torsades de Pointes (TdP) in 3 out of 4 animals, leading to their death . Low doses of this compound did not induce lethal ventricular arrhythmias .
Metabolic Pathways
It is known to interact with various enzymes and cofactors within these pathways .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
Given its role as an antiarrhythmic agent, it is likely that it is localized to areas of the cell involved in ion transport, such as the cell membrane .
Métodos De Preparación
La síntesis de sematilida implica varios pasos:
Reacción entre benzocaína y cloruro de mesilo: La benzocaína (benzoato de etilo 4-amino) reacciona con cloruro de mesilo para formar benzoato de etilo 4-(metilsulfonamido).
Saponificación básica: La sulfonamida se somete a saponificación básica, seguida de la eliminación de agua, lo que da como resultado la sal sódica del ácido 4-(metilsulfonil)amino]benzoico.
Halogenación: La sal sódica se halogena luego con cloruro de tionilo para producir cloruro de 4-(metilsulfonil)amino]benzoílo.
Formación de amida: Finalmente, el cloruro de benzoílo reacciona con N,N-dietiletilendiamina para producir sematilida.
Análisis De Reacciones Químicas
Sematilida se somete a varias reacciones químicas, que incluyen:
Comparación Con Compuestos Similares
Sematilida es similar a otros agentes antiarrítmicos de clase III como:
Procainamida: Estructura similar pero carece de la porción de sulfonamida mesilo.
Azimilida: Bloquea tanto los componentes rápidos como lentos del canal de potasio, pero no es un compuesto de metanosulfonanilida.
Trecitilida, Tedisamil, Ersentilida, Ambasilida, Cromanol: Estos compuestos también pertenecen a los agentes antiarrítmicos de clase III, pero difieren en sus estructuras químicas específicas y mecanismos.
La singularidad de la sematilida radica en su estructura específica, que le permite bloquear selectivamente el canal de potasio rectificador interno (IK1), lo que la convierte en una herramienta valiosa en la investigación de electrofisiología cardíaca .
Propiedades
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-4-17(5-2)11-10-15-14(18)12-6-8-13(9-7-12)16-21(3,19)20/h6-9,16H,4-5,10-11H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYPYQZQJSBPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058720 | |
| Record name | Sematilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101526-83-4 | |
| Record name | Sematilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101526-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sematilide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101526834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sematilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEMATILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NHB13IN3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B12797.png)


![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)
![N,N-DIETHYL-3-(9-METHYL-3,9-DIAZABICYCLO[3.3.1]NONAN-3-YL)PROPAN-1-AMINETRIHYDROCHLORIDE](/img/structure/B12804.png)


![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)

